molecular formula C8H13NO2 B13149647 Ethyl 1-aminocyclopent-2-ene-1-carboxylate CAS No. 541506-73-4

Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Cat. No.: B13149647
CAS No.: 541506-73-4
M. Wt: 155.19 g/mol
InChI Key: SMXHSKTVWSWOTL-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentene, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-aminocyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

Ethyl 1-aminocyclopent-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-aminocyclopent-2-ene-1-carboxylate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of covalent bonds or the alteration of molecular structures.

Comparison with Similar Compounds

Ethyl 1-aminocyclopent-2-ene-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-aminocyclopent-1-ene-1-carboxylate
  • Cyclopentene derivatives with different substituents

Uniqueness

The unique combination of an amino group and an ester functional group in this compound distinguishes it from other cyclopentene derivatives

Properties

CAS No.

541506-73-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 1-aminocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3,5H,2,4,6,9H2,1H3

InChI Key

SMXHSKTVWSWOTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC=C1)N

Origin of Product

United States

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